molecular formula C11H7BrF3NO2 B1414357 Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate CAS No. 1805523-78-7

Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate

Cat. No.: B1414357
CAS No.: 1805523-78-7
M. Wt: 322.08 g/mol
InChI Key: VZCPNRUDSPMMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate is an organic compound with a complex structure that includes bromine, cyano, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable phenylacetate derivative, followed by the introduction of cyano and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new biochemical probes or as a building block for bioactive molecules.

    Industry: The compound’s unique properties make it useful in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the cyano group can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-cyano-5-(trifluoromethyl)benzoate
  • Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylpropanoate
  • Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylbutanoate

Uniqueness

Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate is unique due to the specific combination of functional groups it contains The trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the cyano group can enhance the compound’s reactivity and electronic properties

Properties

IUPAC Name

methyl 2-[2-bromo-4-cyano-5-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-10(17)4-6-2-8(11(13,14)15)7(5-16)3-9(6)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCPNRUDSPMMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Br)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.